crystal structure and X-ray diffraction of 2-(2,4-Dimethylphenyl)benzaldehyde
crystal structure and X-ray diffraction of 2-(2,4-Dimethylphenyl)benzaldehyde
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(2,4-Dimethylphenyl)benzaldehyde
This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the crystal structure of 2-(2,4-Dimethylphenyl)benzaldehyde. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document will serve as an in-depth guide for researchers, scientists, and drug development professionals on the necessary experimental and analytical workflows. We will draw upon data from structurally related compounds to illustrate key concepts and interpretative frameworks.
Introduction: The Significance of Structural Elucidation
2-(2,4-Dimethylphenyl)benzaldehyde is an aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities.[1] The precise three-dimensional arrangement of atoms within its crystal lattice is a critical determinant of its physicochemical properties, including solubility, melting point, and reactivity. For drug development professionals, understanding the solid-state structure is paramount for formulation, polymorphism screening, and intellectual property protection. X-ray crystallography remains the definitive method for elucidating this atomic arrangement, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[2]
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis of 2-(2,4-Dimethylphenyl)benzaldehyde
Several synthetic routes can be envisioned for the preparation of 2-(2,4-Dimethylphenyl)benzaldehyde. A common approach would be a Suzuki-Miyaura cross-coupling reaction between 2-formylphenylboronic acid and 1-bromo-2,4-dimethylbenzene.
Alternatively, a Grignard reaction involving the addition of 2,4-dimethylphenylmagnesium bromide to a protected benzaldehyde derivative, followed by deprotection and oxidation, could yield the desired product. The purity of the synthesized compound is crucial and should be verified using techniques such as NMR and mass spectrometry before proceeding to crystallization.[3]
Experimental Protocol: Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The primary technique is the slow evaporation of a saturated solution.
Protocol:
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Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).
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Preparation of a Saturated Solution: Prepare a nearly saturated solution of 2-(2,4-Dimethylphenyl)benzaldehyde in a chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.
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Filtration: Filter the warm solution through a syringe filter into a clean, small vial to remove any particulate matter.
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Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
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Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, they should be carefully harvested.[2]
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction is the cornerstone of structural analysis. This technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[2] The diffractometer rotates the crystal through a series of angles while collecting the diffraction data.
Structure Solution and Refinement
The collected diffraction intensities are used to solve the crystal structure. This process involves determining the positions of the atoms within the unit cell.
Workflow:
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Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
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Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the space group.
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Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[4]
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Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2][4] The quality of the final structure is assessed using metrics such as the R-factor.[4]
Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to final structural analysis.
Analysis of Crystallographic Data
The final output of a successful structure determination is a Crystallographic Information File (CIF).[5] This file contains all the essential information about the crystal structure.
Key Crystallographic Parameters
The following table summarizes the kind of crystallographic data that would be obtained for 2-(2,4-Dimethylphenyl)benzaldehyde, with example values drawn from a related benzamide structure.[6]
| Parameter | Example Value (from a related structure) | Description |
| Chemical Formula | C₁₆H₁₇NO | The elemental composition of the molecule. |
| Formula Weight | 239.31 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | Pbca | The space group provides a detailed description of the symmetry elements within the crystal. |
| a, b, c (Å) | a = 6.0062 (4), b = 9.8036 (6), c = 44.943 (4) | The lengths of the unit cell edges. |
| α, β, γ (°) | α = 90, β = 90, γ = 90 | The angles between the unit cell edges. |
| Volume (ų) | 2646.4 (3) | The volume of the unit cell. |
| Z | 8 | The number of molecules in the unit cell. |
| R-factor | 0.098 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Molecular Geometry
The CIF file provides precise details on the molecular geometry. For 2-(2,4-Dimethylphenyl)benzaldehyde, key parameters to analyze would include:
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Bond Lengths and Angles: The lengths of all chemical bonds and the angles between them.
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Torsion Angles: The dihedral angle between the benzaldehyde ring and the 2,4-dimethylphenyl ring would be of particular interest, as this conformation can influence intermolecular interactions. In a related Schiff base, the dihedral angle between the two aromatic rings is 39.92 (4)°.[7][8]
Hypothetical Molecular Structure
Caption: Connectivity of 2-(2,4-Dimethylphenyl)benzaldehyde.
Intermolecular Interactions and Crystal Packing
A thorough analysis of the crystal structure involves examining how the molecules are arranged in the crystal lattice. This is governed by intermolecular interactions such as:
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Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···O interactions involving the aldehyde oxygen are likely to be present.
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π-π Stacking: Interactions between the aromatic rings of adjacent molecules can play a significant role in the crystal packing.
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van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal lattice.
Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.
Conclusion
While the specific crystal structure of 2-(2,4-Dimethylphenyl)benzaldehyde awaits experimental determination, this guide has outlined the comprehensive workflow required for its elucidation and analysis. From synthesis and crystallization to single-crystal X-ray diffraction and data interpretation, each step is critical for obtaining a high-quality, reliable crystal structure. The insights gained from such an analysis are invaluable for researchers in organic chemistry, materials science, and drug development, providing a fundamental understanding of the compound's solid-state behavior.
References
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Avesis. (n.d.). Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}. Retrieved from [Link]
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molbank. (n.d.). CORE. Retrieved from [Link]
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Gowda, B. T., et al. (2009). N-(2,4-Dimethylphenyl)-2-methylbenzamide. PMC. Retrieved from [Link]
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Karakaş, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. PMC. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
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ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Retrieved from [Link]
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National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. Retrieved from [Link]
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